molecular formula C11H14FNO2 B1491682 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol CAS No. 2092721-73-6

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol

Cat. No.: B1491682
CAS No.: 2092721-73-6
M. Wt: 211.23 g/mol
InChI Key: NMOLRGNCKSTSOI-UHFFFAOYSA-N
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Description

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anticonvulsant effects , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

Based on the anticonvulsant activities of similar compounds , it can be hypothesized that this compound may modulate neuronal signaling, possibly by interacting with ion channels or neurotransmitter receptors.

Biochemical Pathways

Given the anticonvulsant activities of similar compounds , it is likely that this compound affects pathways involved in neuronal excitability and signaling.

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activities , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to specific proteins, altering their conformation and activity. These interactions can lead to changes in the metabolic pathways and influence the overall biochemical environment .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. The compound can modulate gene expression, leading to changes in the production of proteins that are essential for cellular function. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods or under specific environmental factors such as light and temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant and hypnotic activities. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The compound can also influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations enable the compound to interact with specific biomolecules and modulate their activity, thereby influencing cellular function .

Properties

IUPAC Name

2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-1-2-11-9(7-10)8-13(3-5-14)4-6-15-11/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOLRGNCKSTSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCO)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol
Reactant of Route 2
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol
Reactant of Route 5
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol
Reactant of Route 6
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.